Tetrahydrocannabivarin

Description

Propriétés

IUPAC Name |

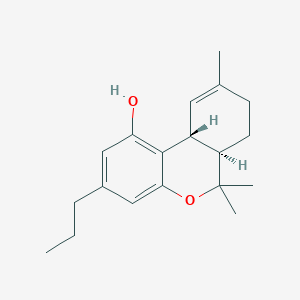

(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROLHBHDLIHEMS-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893920 | |

| Record name | Tetrahydrocannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31262-37-0 | |

| Record name | Tetrahydrocannabivarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31262-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocannabivarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrocannabivarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrocannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31262-37-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROCANNABIVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5YE3I47D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Allylic Oxidation Using Selenium Dioxide

A seminal approach to THCV synthesis involves the allylic oxidation of cannabigerovarinic acid (CBGVA) precursors using selenium dioxide (SeO₂). This method, optimized by kinetic studies, enables the concurrent formation of primary and secondary allylic alcohols without altering the C-10a stereogenic center. The reaction selectively yields 8α-hydroxy-Δ⁹-THCV and 8β-hydroxy-Δ⁹-THCV as major products, alongside 11-hydroxy-Δ⁹-THCV and Δ⁹-THCV-11-oic acid. The process avoids the formation of tricyclic dibenzopyran derivatives, a common side reaction in cannabinoid synthesis, by maintaining strict temperature control (−10°C to 0°C) and limiting reaction times to 1–3 hours.

Key Reaction Parameters:

-

Catalyst: SeO₂ (1.2 equivalents)

-

Solvent: Dichloromethane

-

Temperature: −10°C

-

Yield: 75–85% for primary alcohols

This method’s scalability is limited by selenium’s toxicity and the need for extensive purification to isolate THCV from hydroxylated byproducts.

Acid-Catalyzed Cyclization of Cannabidivarin (CBDV)

Δ⁹-THCV can be synthesized via acid-catalyzed cyclization of cannabidivarin (CBDV), a non-psychoactive precursor. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl triflate (TMSOTf) facilitate the intramolecular cyclization of CBDV into THCV isomers. A study comparing catalysts found BF₃·OEt₂ at −10°C achieved 85% selectivity for Δ⁹-THCV over Δ⁸-THCV, while TMSOTf favored Δ⁸-THCV formation (90% selectivity).

Comparative Catalyst Performance:

| Catalyst | Temperature | Time | Δ⁹-THCV Selectivity | Δ⁸-THCV Selectivity |

|---|---|---|---|---|

| BF₃·OEt₂ | −10°C | 3.5 h | 85% | 1% |

| TMSOTf | −10°C | 2 min | 81% | 13% |

| AlCl₃ | −10°C | 15 min | 87% | 2% |

Data adapted from continuous-flow synthesis studies

The reaction’s regioselectivity is influenced by the acid strength and solvent polarity, with polar aprotic solvents like dichloromethane favoring Δ⁹-THCV formation.

Continuous-Flow Synthesis Approaches

Microreactor Technology for Scalable Production

Continuous-flow systems address batch synthesis limitations by enhancing heat transfer and reaction control. A two-phase protocol developed for Δ⁹-THC was adapted for THCV production, utilizing a tubular microreactor with immobilized Lewis acid catalysts. The system achieved 45% overall yield in a single pass, with residence times under 10 minutes. Homogeneous catalysts (e.g., BF₃·OEt₂) provided higher selectivity (81–87% Δ⁹-THCV) but required post-reaction filtration, whereas heterogeneous catalysts (e.g., silica-supported In(OTf)₃) enabled catalyst reuse but reduced selectivity to 70%.

Advantages of Continuous-Flow Synthesis:

-

Reduced Isomerization: Precise temperature control minimizes Δ⁸-THCV formation.

-

Scalability: Throughput of 1.2 kg/day achievable with 10-L reactor systems.

-

Safety: Containment of hazardous reagents (e.g., BF₃) within closed systems.

Purification and Isolation Techniques

Chromatographic Separation

Crude THCV extracts typically contain Δ⁸-THCV, hydroxylated derivatives, and unreacted CBDV. Preparative high-performance liquid chromatography (HPLC) with a C18 stationary phase and ethanol/water mobile phase resolves these components. A gradient elution (30–70% ethanol over 40 minutes) isolates THCV with ≥98% purity. Industrial-scale purification employs centrifugal partition chromatography (CPC), reducing solvent use by 60% compared to HPLC.

Crystallization Optimization

THCV’s low solubility in non-polar solvents complicates crystallization. A mixed solvent system (hexane:ethyl acetate, 9:1) at −20°C yields needle-like crystals with 92% recovery. Additives like cellulose nanocrystals (0.1% w/v) improve crystal habit and reduce occluded impurities.

Analytical Characterization of THCV

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm THCV’s structure, with characteristic signals at:

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI)-HRMS validates molecular composition:

Analyse Des Réactions Chimiques

Metabolic Reactions

THCV undergoes hepatic metabolism, producing bioactive derivatives:

Table 2: Pharmacokinetic parameters of Δ⁸-THCV metabolites

| Metabolite | Median tₘₐₓ (h) | AUCₗₐₛₜ Ratio (vs. THCV) | Key Enzymes |

|---|---|---|---|

| 11-OH-Δ⁸-THCV | 4.6–5.3 | 0.18 | CYP2C9, CYP3A4 |

| Δ⁸-THCV-COOH | 3.8–5.0 | 36 | UGTs, CYP450 |

-

Δ⁸-THCV-COOH is the primary metabolite, showing 36-fold higher exposure than THCV .

-

Dose-linear AUCₗₐₛₜ increases (2.3–4.8-fold per dose doubling) indicate predictable pharmacokinetics .

Isomerization and Stability

THCV exists in multiple isomeric forms, with Δ⁹-THCV being naturally predominant:

Table 3: THCV isomer properties

| Isomer | Natural Occurrence | CB1 Activity | Stability |

|---|---|---|---|

| Δ⁹-THCV | Cannabis strains | Antagonist/weak agonist | Stable at RT |

| Δ⁸-THCV | Synthetic | Partial agonist | Heat-sensitive |

-

Δ⁸-THCV is synthesized via acid-catalyzed isomerization but is not naturally abundant .

-

Both isomers show differential receptor binding: Δ⁹-THCV antagonizes CB1 (Kᵢ = 22–75.4 nM), while Δ⁸-THCV exhibits partial agonism .

Receptor Interaction Chemistry

THCV’s pharmacological effects stem from its stereospecific interactions:

Table 4: THCV binding affinities

| Receptor | THCV Action | Kᵢ (nM) | Functional Outcome |

|---|---|---|---|

| CB1 | Antagonist | 22–75.4 | Appetite suppression |

| CB2 | Partial agonist | 48.3 | Anti-inflammatory |

| 5-HT₁A | Positive allosteric modulator | – | Enhanced serotonin signaling |

-

THCV enhances 5-HT₁A receptor activation without direct binding, suggesting allosteric modulation .

-

At high doses, Δ⁹-THCV acts as a CB1 agonist, complicating its dose-dependent effects .

Synthetic and Degradation Reactions

Key synthetic and stability data:

Table 5: Reaction conditions for THCV derivatives

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Decarboxylation | 110°C, 30 min | THCV | >95% |

| Oxidation | CYP450 isoforms | 11-OH-THCV | Variable |

| Glucuronidation | UGT enzymes | THCV-glucuronide | 28% |

Applications De Recherche Scientifique

Metabolic Regulation

Weight Management and Appetite Suppression

THCV has garnered attention for its potential in weight management. Unlike THC, which is known to stimulate appetite ("the munchies"), THCV acts as a neutral antagonist at the CB1 receptor, leading to appetite suppression. Studies have demonstrated that THCV can reduce food intake and body weight in animal models. For instance, a placebo-controlled study involving mucoadhesive strips infused with THCV and cannabidiol (CBD) showed significant weight loss and reductions in abdominal girth among participants over a 90-day period .

Glycemic Control

THCV has shown promise in improving glycemic control, making it a candidate for managing type 2 diabetes. Research indicates that THCV may enhance insulin sensitivity and reduce glucose intolerance. In particular, GW Pharmaceuticals is investigating THCV (under the designation GWP42004) as an adjunct therapy for type 2 diabetes alongside metformin .

Neuroprotective Effects

Potential in Treating Neurological Disorders

THCV exhibits neuroprotective properties that could be beneficial in treating various neurological conditions. Its effects on the endocannabinoid system suggest potential applications in managing disorders like Parkinson's disease and multiple sclerosis. For instance, THCV has been noted to modulate neural responses to both rewarding and aversive stimuli, which could have implications for treating mood disorders associated with obesity .

Case Study: Parkinson's Disease

A study highlighted that THCV administration led to improved motor function and reduced tremors in rodent models of Parkinson's disease. The cannabinoid appears to enhance neuroprotection by modulating inflammation and oxidative stress pathways .

Therapeutic Applications

Pain Management

THCV is being explored for its analgesic properties, particularly in chronic pain conditions such as arthritis. Initial studies suggest that it may reduce pain perception without the psychoactive effects commonly associated with THC. A clinical trial assessing the efficacy of cannabis-based medicines for rheumatoid arthritis indicated that cannabinoids could provide relief from pain while minimizing adverse effects .

Anti-Inflammatory Properties

The anti-inflammatory effects of THCV are also under investigation. Research indicates that it may help mitigate inflammatory responses in conditions like osteoarthritis and rheumatoid arthritis by acting on CB2 receptors .

Summary of Research Findings

Mécanisme D'action

Tetrahydrocannabivarin is often compared to other cannabinoids such as tetrahydrocannabinol, cannabidiol, and cannabigerol. While tetrahydrocannabinol is known for its psychoactive effects, this compound is non-psychoactive at lower doses and has distinct therapeutic properties. Cannabidiol is another non-psychoactive cannabinoid with anti-inflammatory and neuroprotective effects, while cannabigerol is known for its potential antibacterial and anticancer properties. The unique propyl side chain of this compound sets it apart from these other cannabinoids, contributing to its unique pharmacological profile .

Comparaison Avec Des Composés Similaires

THCV vs. THC

Key Findings :

THCV vs. CBD

Key Findings :

THCV vs. Minor Cannabinoids (CBG, CBC, CBN)

Obesity and Metabolic Syndrome

Neuroprotection and Psychiatry

ADMET Properties

| Parameter | THCV | THC | CBD |

|---|---|---|---|

| Total Clearance | 0.28 mL/min/kg | 0.35 mL/min/kg | 0.45 mL/min/kg |

| Bioavailability | High | Moderate | Low-Moderate |

| OCT2 Substrate | No | No | No |

Notes:

- No hepatotoxicity reported for THCV at therapeutic doses, unlike THC’s CYP450 interactions .

Legal and Research Status

- THCV: Not explicitly scheduled in many regions (e.g., UK), though regulatory ambiguity persists .

- THC : Schedule I (US), strictly controlled globally.

- CBD : Legal under 0.3% THC (US Farm Bill); widely researched .

Activité Biologique

Tetrahydrocannabivarin (THCV) is a non-psychoactive cannabinoid derived from the cannabis plant, distinct from its more well-known counterpart, tetrahydrocannabinol (THC). Research into THCV has highlighted its unique pharmacological properties, particularly in the context of metabolic health, appetite regulation, and potential therapeutic applications. This article delves into the biological activity of THCV, summarizing key research findings, case studies, and presenting data tables to illustrate its effects.

Cannabinoid Receptor Interaction

THCV primarily interacts with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2:

- CB1 Receptor : THCV acts as a neutral antagonist at CB1 receptors, which are implicated in appetite regulation and energy metabolism. Unlike THC, which activates these receptors and can increase appetite, THCV has been shown to suppress appetite and promote satiety .

- CB2 Receptor : THCV also exhibits agonistic properties at CB2 receptors, contributing to its anti-inflammatory effects. Activation of CB2 has been associated with reduced inflammation and pain relief .

Effects on Metabolism

THCV has garnered attention for its potential in managing obesity and type 2 diabetes:

- Appetite Suppression : Studies indicate that THCV decreases food intake and increases energy expenditure in rodent models, suggesting a role in weight management .

- Glycemic Control : Research demonstrates that THCV improves glucose tolerance and insulin sensitivity. In genetically obese mice, THCV administration led to reduced glucose intolerance and enhanced metabolic profiles .

Neuroprotective Properties

Emerging evidence suggests that THCV may offer neuroprotective benefits:

- Cognitive Function : A study indicated that THCV could enhance neural responses to both rewarding and aversive stimuli without inducing depressive side effects commonly associated with other cannabinoid treatments .

- Potential for Neurodegenerative Diseases : The compound's ability to modulate inflammation may extend its therapeutic potential to conditions like Alzheimer's disease and multiple sclerosis .

Clinical Trials

Recent clinical trials have begun to explore the safety and efficacy of THCV in humans:

- Phase I/II Study : A two-phase, dose-ranging study assessed the safety profile of oral THCV. Results indicated favorable tolerability across various doses, with preliminary signals suggesting improved attention in participants .

- Weight Management Study : In a controlled trial involving overweight individuals, THCV demonstrated significant reductions in body weight and improvements in metabolic markers compared to placebo groups .

Animal Studies

Numerous animal studies provide foundational insights into THCV's biological activities:

- Obesity Models : In dietary-induced obesity models, THCV administration resulted in decreased body weight and improved metabolic parameters such as lower fasting plasma glucose levels .

- Inflammation Models : Research has shown that THCV can reduce inflammatory markers in mice, providing evidence for its potential use in treating inflammatory disorders .

Summary of THCV Effects

Clinical Trial Results Overview

Q & A

Q. What methodological approaches are used to study THCV’s interaction with cannabinoid receptors (CB1/CB2)?

THCV’s receptor interactions are typically investigated using in vitro receptor binding assays and functional cellular assays (e.g., cAMP inhibition or β-arrestin recruitment). Studies indicate THCV acts as a CB1 neutral antagonist at low doses but may exhibit partial agonism at higher concentrations . For example, competitive binding assays using radiolabeled ligands (e.g., [³H]CP55940) in transfected HEK293 cells are employed to measure affinity (Ki values). Functional activity is assessed via GTPγS binding assays to determine efficacy .

Q. How can researchers quantify THCV in plant material or biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode-array detection (DAD) is the gold standard. For forensic or pharmacokinetic studies, gas chromatography-MS (GC-MS) with derivatization (e.g., silylation) improves volatility and sensitivity . Recent advancements include headspace solid-phase microextraction (HSSPME) for non-invasive buccal swab analysis, achieving sub-microgram detection limits . Acidic (precursor) and decarboxylated forms must be differentiated using controlled heating protocols .

Q. What preclinical models are used to evaluate THCV’s metabolic effects?

Rodent models of obesity (e.g., diet-induced obese mice) and diabetes (e.g., db/db mice) are common. Key endpoints include glucose tolerance tests, insulin sensitivity assays (e.g., hyperinsulinemic-euglycemic clamps), and lipid profiling. THCV at 3–12 mg/kg/day has shown improved insulin sensitivity and reduced adiposity in these models .

Advanced Research Questions

Q. How do contradictory findings on THCV’s appetite modulation inform experimental design?

While some rodent studies report appetite suppression , human fMRI data show THCV enhances neural responses to food-related stimuli (e.g., increased midbrain and anterior cingulate cortex activation) . To reconcile this, researchers must consider dose-dependent effects, species-specific receptor expression, and behavioral context. For example, THCV’s biphasic CB1 activity may suppress appetite at low doses but amplify reward signaling at higher doses . Experimental designs should incorporate dose-ranging studies, translational endpoints (e.g., fMRI + behavioral tasks), and standardized food-cue paradigms .

Q. What challenges arise in isolating high-purity THCV for pharmacological studies?

THCV’s structural similarity to ∆9-THC complicates purification. High-speed countercurrent chromatography (HSCCC) with solvent systems like hexane/ethyl acetate/methanol/water (4:5:4:5 v/v) achieves >95% purity by exploiting partition coefficient differences . However, scalability remains limited. Alternative methods include enzymatic synthesis from cannabigerovarin acid (CBGVA) using oxidocyclases, but yields are strain-dependent .

Q. How can neuroimaging techniques elucidate THCV’s effects on reward processing?

Task-based fMRI protocols with visual or olfactory food stimuli are used to measure blood-oxygen-level-dependent (BOLD) responses in reward-related regions (e.g., striatum, orbitofrontal cortex). In a double-blind trial, 10 mg THCV increased responses to chocolate stimuli in the caudate and putamen, suggesting enhanced reward salience . Controls should include placebo arms and standardized hunger-state protocols (e.g., fasting vs. fed) to minimize confounders .

Q. What factors contribute to variability in THCV’s reported neuroprotective effects?

Discrepancies in Parkinson’s disease models (e.g., 6-OHDA-lesioned rats vs. MPTP-treated primates) arise from differences in THCV’s bioavailability, dosing schedules, and outcome measures (e.g., rotational behavior vs. dopamine metabolite levels). Co-administration with CBD or ∆9-THC may synergize or antagonize effects, necessitating rigorous pharmacokinetic profiling .

Q. How should stability studies be designed for THCV formulations in clinical trials?

Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) evaluates degradation products and potency loss. Reverse-phase HPLC monitors THCV content, while mass spectrometry identifies oxidative byproducts (e.g., THCV quinones). Excipients like antioxidants (e.g., α-tocopherol) improve stability in oil-based formulations .

Data Contradiction Analysis

Q. Why do studies report conflicting results on THCV’s impact on anxiety-like behavior?

In rodent models, THCV’s anxiolytic effects are context-dependent. For instance, it reduces anxiety in the elevated plus maze at 2.5 mg/kg but shows no effect in the open-field test. Discrepancies may reflect differences in baseline anxiety levels, strain-specific CB1 expression, or interaction with endogenous anandamide . Meta-analyses using standardized behavioral batteries are needed.

Q. How can researchers address inconsistencies in THCV’s anti-epileptic efficacy?

While THCV reduces seizure frequency in pentylenetetrazole (PTZ)-induced models, it lacks efficacy in maximal electroshock (MES) tests. This suggests seizure-type specificity, possibly mediated via TRPV1 modulation rather than CB1 . Studies should include multi-model screens and EEG-based seizure detection to clarify mechanisms.

Methodological Best Practices

- For receptor studies : Use heterologous expression systems (e.g., CHO-K1 cells) with G-protein-coupled potassium channels (GIRK) to assess CB1-mediated currents, ensuring signal specificity .

- In clinical trials : Employ crossover designs to control for inter-individual variability, as seen in a pilot study where 5-day THCV dosing (10 mg) attenuated THC-induced cognitive effects .

- In analytical workflows : Validate methods per FDA Bioanalytical Method Validation guidelines, including matrix effects (plasma vs. brain homogenate) and stability under freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.